Product packaging for 4-Ethyl-2-tridecyl-2-oxazoline-4-methanol(Cat. No.:CAS No. 93841-64-6)

4-Ethyl-2-tridecyl-2-oxazoline-4-methanol

Cat. No.: B12643478
CAS No.: 93841-64-6
M. Wt: 311.5 g/mol
InChI Key: CZTMWKFITKPOPK-UHFFFAOYSA-N
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Description

4-Ethyl-2-tridecyl-2-oxazoline-4-methanol is a specialty organic compound belonging to the 2-oxazoline family, a class of heterocyclic compounds recognized for their versatility in scientific research and polymer chemistry. This specific molecule features a complex structure with a 4-ethyl substituent and a long-chain 2-tridecyl group, which are key to its properties and applications . Oxazoline derivatives, particularly those with long alkyl chains, are of significant research interest due to their surfactant and surface-active properties. They are investigated for their ability to modify interfaces and stabilize emulsions, making them relevant in the study of advanced materials and formulation science . The structural motif of the 4-methanol group is a common feature in this chemical family, as seen in related compounds like 4-Ethyl-2-(8-heptadecenyl)-2-oxazoline-4-methanol . In polymer science, 2-oxazoline monomers are utilized in the synthesis of poly(2-oxazoline)s, a class of polymers with tunable properties and potential applications as biomaterials. The specific side chain (e.g., tridecyl) dictates the polymer's hydrophobicity and self-assembly behavior . This compound is intended for research use only and is not for diagnostic or therapeutic applications. As with all chemicals of this nature, researchers should consult the Safety Data Sheet (SDS) and handle the material with appropriate personal protective equipment, in accordance with established laboratory safety protocols .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H37NO2 B12643478 4-Ethyl-2-tridecyl-2-oxazoline-4-methanol CAS No. 93841-64-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93841-64-6

Molecular Formula

C19H37NO2

Molecular Weight

311.5 g/mol

IUPAC Name

(4-ethyl-2-tridecyl-5H-1,3-oxazol-4-yl)methanol

InChI

InChI=1S/C19H37NO2/c1-3-5-6-7-8-9-10-11-12-13-14-15-18-20-19(4-2,16-21)17-22-18/h21H,3-17H2,1-2H3

InChI Key

CZTMWKFITKPOPK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC1=NC(CO1)(CC)CO

Origin of Product

United States

Synthetic Methodologies for 4 Ethyl 2 Tridecyl 2 Oxazoline 4 Methanol

Foundational Synthetic Routes to Oxazoline (B21484) Rings

The synthesis of 2-oxazolines is a well-established field in organic chemistry, with several reliable methods for constructing the heterocyclic ring. wikipedia.org These foundational routes are broadly applicable and can be adapted for the synthesis of specifically substituted oxazolines like 4-Ethyl-2-tridecyl-2-oxazoline-4-methanol.

One of the most direct and widely used methods for synthesizing 2-oxazolines is the condensation reaction between a carboxylic acid or its derivative (such as an acyl chloride or ester) and a vicinal amino alcohol. nih.govnih.gov For the target molecule, this would involve the reaction of a tridecanoic acid derivative with 2-amino-2-ethyl-1,3-propanediol (B89701). ontosight.ai The reaction typically requires heat and often a catalyst to facilitate the dehydration and subsequent cyclization. mdpi.comresearchgate.net

Alternatively, nitriles can be reacted with amino alcohols, often under more forceful conditions, such as with Lewis acid catalysis, to yield 2-oxazolines. organic-chemistry.orgorgsyn.org While effective, this method may require conditions that are not compatible with all functional groups.

Table 1: Comparison of Direct Condensation Methods

Starting Material Reagent Conditions Advantages Disadvantages
Carboxylic Acid Amino Alcohol High Temperature, Dehydrating Agent (e.g., TfOH) mdpi.com One-pot synthesis mdpi.com Can produce byproducts, harsh conditions may be needed. orgsyn.org
Acyl Chloride Amino Alcohol Base (e.g., Triethylamine) High reactivity, often milder conditions Requires preparation of acyl chloride, potential for side reactions. wikipedia.org

This two-step approach is a very common and reliable method for oxazoline synthesis. nih.govd-nb.info It begins with the formation of an N-(2-hydroxyethyl)amide from the reaction of a carboxylic acid derivative (like tridecanoyl chloride) and an amino alcohol (2-amino-2-ethyl-1,3-propanediol). The resulting β-hydroxy amide is then activated by converting the hydroxyl group into a good leaving group, such as a halide (using reagents like thionyl chloride) or a sulfonate (using tosyl chloride or mesyl chloride). nih.gov The final step is an intramolecular nucleophilic substitution, where the amide oxygen attacks the carbon bearing the leaving group, leading to ring closure and the formation of the oxazoline. This method often proceeds with inversion of stereochemistry at the hydroxyl-bearing carbon. cam.ac.uk

The dehydrative cyclization of N-(β-hydroxyethyl)amides is a cornerstone of this strategy, with numerous reagents developed to promote this transformation efficiently. mdpi.comresearchgate.net

An alternative to using carboxylic acid derivatives is to start with an aldehyde. In this approach, an aldehyde (tridecanal) is condensed with an amino alcohol (2-amino-2-ethyl-1,3-propanediol) to form an intermediate oxazolidine (B1195125). wikipedia.org This oxazolidine is then oxidized in a subsequent step to form the desired 2-oxazoline. nih.govd-nb.info Common oxidizing agents for this transformation include N-bromosuccinimide (NBS), iodine, or copper-based reagents. organic-chemistry.orgorgsyn.org This one-pot synthesis is characterized by its mild reaction conditions and often provides high yields. orgsyn.org

Table 2: Oxidizing Agents for Oxazolidine to Oxazoline Conversion

Oxidizing Agent Typical Conditions Substrate Scope Reference
N-Bromosuccinimide (NBS) Room Temperature Broad for aliphatic & aromatic aldehydes orgsyn.org
1,3-Diiodo-5,5-dimethylhydantoin (DIDMH) Room Temperature Good for aromatic & aliphatic aldehydes organic-chemistry.org
Pyridinium hydrobromide perbromide Water, Room Temperature Good for aromatic aldehydes organic-chemistry.org

The cyclization of N-allylamides presents another synthetic route to oxazolines. nih.govd-nb.info This method involves an intramolecular attack of the amide oxygen onto the activated allyl double bond. The reaction is typically promoted by electrophilic reagents, radical initiators, or catalysts. nih.gov Iodoarenes, for example, can be used to catalyze an enantioselective oxidative cyclization of N-allyl carboxamides to produce highly enantioenriched oxazolines. organic-chemistry.orgchemrxiv.org This approach allows for the construction of chiral centers within the oxazoline ring, which is particularly relevant for creating stereochemically defined products. The reaction tolerates a range of functional groups and can be used to construct five-, six-, and seven-membered rings. organic-chemistry.org

Advanced Synthetic Strategies for Substituted Oxazolines

Beyond the foundational routes, more advanced strategies have been developed to access complex or highly substituted oxazolines.

A novel and efficient method for synthesizing substituted oxazolines involves the reaction of aziridines with alkoxycarbonylketenes. nih.govd-nb.info These ketenes are typically generated in situ from alkyl 2-diazo-3-oxoalkanoates under microwave heating. nih.govnih.gov The ketene (B1206846) then undergoes an electrophilic ring expansion reaction with an aziridine (B145994) to afford alkyl 2-(oxazolin-2-yl)alkanoates in good to excellent yields. d-nb.info This method is notable for being a clean reaction that proceeds without the need for any activators or catalysts. nih.govnih.gov While this specific method yields an alkanoate substituent, the underlying principle of aziridine ring expansion offers a modern approach to constructing the oxazoline core, which could potentially be adapted for the synthesis of other substituted oxazolines. nih.govbeilstein-journals.org

Table 3: Scope of Ethoxycarbonylketene-Induced Ring Expansion of Aziridines

Diazo Ester Substrate Aziridine Substrate Yield (%) Reference
Ethyl 2-diazo-3-oxobutanoate 2-Phenylaziridine 85 d-nb.info
Ethyl 2-diazo-3-oxobutanoate 2-(4-Chlorophenyl)aziridine 91 d-nb.info
Ethyl 2-diazo-3-oxo-3-phenylpropanoate 2-(Naphthalen-1-yl)aziridine 88 d-nb.info

Microwave-Assisted Synthesis from Diazoalkanoates and Aziridines

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly reduced timeframes. researchgate.netnih.gov While the direct synthesis from diazoalkanoates and aziridines to form the specific target compound is not extensively documented, related microwave-assisted methods for oxazoline and oxazole (B20620) synthesis are well-established. For instance, a one-pot synthesis of 2,4-disubstituted oxazoles has been achieved by reacting substituted α-diazoketones with amides in the presence of a copper(II) triflate catalyst. ijpsonline.com

This approach generally involves the in-situ generation of a reactive intermediate that undergoes cyclization. The use of microwave irradiation can dramatically shorten reaction times from hours to mere minutes. researchgate.netnih.gov Applying this principle, a hypothetical microwave-assisted pathway could involve the reaction of a suitable diazo precursor with an aziridine derivative, where the microwave energy facilitates the rapid ring-opening and subsequent cyclization to form the oxazoline ring. The main advantages of this method include enhanced reaction rates and the potential for solvent-free conditions, which aligns with the principles of green chemistry. nih.govijpsonline.com

Specific Preparative Methods Applicable to this compound Precursors

The most common and direct routes to 2-oxazolines involve the cyclization of precursors that already contain the necessary carbon and nitrogen framework. mdpi.com These methods focus on forming the oxazoline ring from either β-hydroxy amides or by the direct reaction of amino alcohols with carboxylic acids or their derivatives. mdpi.commdpi.com

The most prevalent method for synthesizing 2-oxazolines is the dehydrative cyclization of N-(β-hydroxyethyl)amides. mdpi.comresearchgate.netnih.gov This two-step process is highly adaptable for the synthesis of this compound.

Amide Formation: The first step involves the condensation of a carboxylic acid with a β-amino alcohol. For the target molecule, this would be the reaction between tetradecanoic acid (the carboxylic acid corresponding to the 2-tridecyl group) and 2-amino-2-ethyl-1,3-propanediol. This reaction forms the intermediate N-(2-ethyl-2-hydroxy-1-(hydroxymethyl)propyl)tetradecanamide.

Cyclization: The second step is the cyclodehydration of the β-hydroxy amide intermediate. This ring-closing reaction is promoted by a variety of dehydrating agents, such as Deoxo-Fluor, DAST (diethylaminosulfur trifluoride), or triflic acid (TfOH), to yield the final oxazoline product. mdpi.comnih.govrsc.org This method is robust and has been used to prepare a wide array of oxazolines with good functional group tolerance. mdpi.comresearchgate.net

Some protocols allow for a one-pot synthesis where the carboxylic acid and amino alcohol are reacted directly without isolating the amide intermediate, simplifying the procedure. mdpi.comnih.gov

The direct reaction of an amino alcohol with a carboxylic acid or its more reactive derivatives (like acyl chlorides or nitriles) is a foundational route to oxazolines. mdpi.comwikipedia.org The key precursor for the 4,4-disubstituted pattern in the target compound is 2-amino-2-ethyl-1,3-propanediol.

This amino alcohol can be reacted with various forms of the C14 acid component:

With Carboxylic Acids: Direct condensation with tetradecanoic acid can be achieved, often requiring a catalyst to facilitate the dehydration. nih.gov

With Acyl Chlorides: A common laboratory method involves converting tetradecanoic acid to tetradecanoyl chloride using reagents like thionyl chloride or oxalyl chloride. wikipedia.org The resulting acyl chloride readily reacts with the amino alcohol at room temperature to form the oxazoline. wikipedia.org Anhydrous conditions are crucial to prevent ring-opening of the product. wikipedia.org

With Nitriles: Synthesis from tetradecanenitrile (B7770629) and 2-amino-2-ethyl-1,3-propanediol is another possibility. This reaction is typically catalyzed by Lewis acids such as zinc chloride and requires high temperatures. wikipedia.orgnih.gov

Optimization of Synthesis Parameters for Yield and Purity

Achieving high yield and purity in oxazoline synthesis requires careful optimization of several reaction parameters, including the choice of reagents, temperature, and reaction duration.

The selection of the catalyst or condensing agent is critical and depends on the chosen synthetic route. These agents activate the substrates and facilitate the ring-closing dehydration step.

For the cyclization of β-hydroxy amides , a range of dehydrating agents has proven effective. Fluorinating agents like DAST and Deoxo-Fluor promote mild and efficient cyclization. nih.govorganic-chemistry.org Strong acids such as triflic acid (TfOH) are also highly effective, promoting cyclization by activating the hydroxyl group of the amide. mdpi.comresearchgate.net

For the direct condensation of carboxylic acids and amino alcohols , boronic acids, such as 3-nitrophenylboronic acid, have been successfully used as dehydration catalysts in a one-pot process. nih.gov

In syntheses starting from nitriles , Lewis acids like zinc chloride (ZnCl₂) or copper(II) triflate (Cu(OTf)₂) are commonly employed to catalyze the addition and subsequent cyclization. nih.govwikipedia.orgresearchgate.net

The table below summarizes various agents and their applications in oxazoline synthesis.

Agent/CatalystSynthetic RouteTypical ConditionsReference
Deoxo-Fluor / DASTCyclization of β-hydroxy amidesCH₂Cl₂, 0 °C to RT nih.gov
Triflic Acid (TfOH)Cyclization of β-hydroxy amides1,2-dichloroethane (B1671644), 80 °C mdpi.comresearchgate.net
3-Nitrophenylboronic acidDirect condensation of carboxylic acid and amino alcoholToluene, reflux nih.gov
Zinc Chloride (ZnCl₂)From nitriles and amino alcoholsChlorobenzene (B131634), reflux wikipedia.orgresearchgate.net
Copper(II) Triflate (Cu(OTf)₂)From nitriles; cyclization of amidesDichloroethane, 80 °C ijpsonline.comnih.gov
Thionyl Chloride (SOCl₂)From carboxylic acids via acyl chloridesRoom Temperature wikipedia.org

This table is interactive. Click on the headers to sort.

Temperature and reaction time are interdependent parameters that significantly impact reaction rate, conversion, and the formation of byproducts.

Reactions involving potent dehydrating agents like Deoxo-Fluor often start at low temperatures (e.g., 0 °C) to control the initial exothermic reaction, followed by a period of several hours (3-8 hours) at room temperature to ensure completion. nih.gov In contrast, methods employing acid catalysts like TfOH may require elevated temperatures (e.g., 80-100 °C) for extended periods (e.g., 12 hours) to drive the reaction to completion. researchgate.netrsc.org For instance, one study noted that at 60 °C, conversion was only partial, whereas increasing the temperature to 100 °C led to the complete conversion of the starting material. rsc.org

Microwave-assisted syntheses represent a paradigm shift, drastically reducing reaction times from hours to minutes by efficiently heating the reactants directly. researchgate.netnih.gov Similarly, flow chemistry techniques can achieve excellent yields at room temperature with residence times as short as one second, highlighting the importance of efficient mixing. rsc.org

The table below provides examples of reaction conditions reported for various oxazoline synthesis methods.

MethodTemperatureReaction TimeReference
Deoxo-Fluor Cyclization0 °C to Room Temp3 - 8 hours nih.gov
TfOH-Promoted Cyclization80 °C12 hours researchgate.net
ZnCl₂-Catalyzed (from nitrile)High Temp (Reflux)Several hours wikipedia.org
Microwave-Assisted~100-150 °C3 - 10 minutes nih.gov
Flow Chemistry (Deoxo-Fluor)Room Temperature~1 second rsc.org

This table is interactive. Click on the headers to sort.

Solvent Effects in Oxazoline Formation

The choice of solvent is a critical parameter in the synthesis of oxazolines, as it can significantly influence reaction rates, yields, and even the reaction mechanism itself. The solvent's properties, such as polarity, polarizability, and nucleophilicity, play a crucial role in stabilizing intermediates and transition states during the formation of the oxazoline ring. ugent.benih.gov

Detailed research into the synthesis of various oxazoline derivatives has revealed distinct effects of the solvent environment on the reaction outcome. These effects are particularly evident in the two primary methods for oxazoline ring formation: the dehydrative cyclization of N-(β-hydroxyethyl)amides and the cationic ring-opening polymerization (CROP) of 2-substituted-2-oxazolines.

In dehydrative cyclization reactions, the solvent can influence the efficacy of the dehydrating agent. For instance, in a study on triflic acid (TfOH)-promoted dehydrative cyclization, various solvents were tested to optimize the formation of a 2-oxazoline. nih.govmdpi.com While 1,2-dichloroethane (DCE) was found to be the optimal solvent, other solvents provided the product in only slightly lower yields, suggesting a minimal solvent effect for that specific transformation. nih.govmdpi.com

The following table summarizes the findings of a reaction optimization study for the synthesis of a 2-oxazoline via dehydrative cyclization, highlighting the impact of different solvents.

Table 1: Effect of Solvent on the Yield of 2-Oxazoline in Dehydrative Cyclization Data derived from a study on the cyclization of an N-(2-hydroxyethyl)amide promoted by TfOH. nih.govmdpi.com

SolventTemperature (°C)Yield (%)
1,2-Dichloroethane (DCE)80~85
Toluene80~83
Acetonitrile (B52724) (MeCN)80~82
Dichloromethane (DCM)80~81

In the context of cationic ring-opening polymerization (CROP), a common method for producing poly(2-oxazoline)s, the solvent's polarity is of paramount importance. nih.gov The polarity of the solvent affects the equilibrium between the covalent and the more reactive cationic propagating species. nih.gov Highly polar solvents tend to shift the equilibrium towards the cationic species, which can accelerate the rate of polymerization. nih.gov

For example, studies on the polymerization of 2-methyl-2-oxazoline (B73545) (MeOx) initiated by benzyl (B1604629) bromide showed a dramatic difference in the concentration of cationic propagating species between a highly polar solvent like nitrobenzene (B124822) (62%) and a less polar one such as tetrachloromethane (<3%). nih.gov Similarly, for the synthesis of polymers with multiple 2-oxazolinium groups, a more polar solvent such as acetonitrile is often required. ugent.be The choice can also depend on the polarity of the resulting polymer; for less polar polymers like poly(2-nonyl-2-oxazoline), different solvents may be necessary. ugent.be

The table below illustrates the general relationship between solvent polarity and the nature of the propagating species in the CROP of 2-oxazolines.

Table 2: Influence of Solvent Polarity on Propagating Species in CROP of 2-Oxazolines General trends observed in research. nih.gov

Solvent PolarityPredominant Propagating SpeciesConsequence for Polymerization
High (e.g., Nitrobenzene, Acetonitrile)CationicEquilibrium shifts to active species, potentially increasing reaction rate.
Low (e.g., Tetrachloromethane)CovalentEquilibrium favors less active species, potentially slowing the reaction.

Furthermore, some specialized solvents have been reported to accelerate the CROP of 2-ethyl-2-oxazoline, including ionic liquids and sulfolane. ugent.be Conversely, for certain reaction pathways, such as the synthesis of oxazolines from nitriles using zinc chloride (ZnCl₂), the reaction is typically performed in refluxing chlorobenzene under anhydrous conditions. wikipedia.org While limited research has been done to find alternative solvents for this specific method, it underscores that the optimal solvent is highly dependent on the chosen synthetic route. wikipedia.org

Chemical Reactivity and Transformation Studies of 4 Ethyl 2 Tridecyl 2 Oxazoline 4 Methanol

Ring-Opening Reactions and Hydrolysis Pathways

The oxazoline (B21484) ring, while relatively stable, is susceptible to cleavage under certain conditions, most notably through hydrolysis. These reactions typically proceed via protonation of the ring nitrogen, which activates the ring for nucleophilic attack.

Acid-Catalyzed Hydrolysis Mechanisms

The acid-catalyzed hydrolysis of 2-oxazolines, including 4-Ethyl-2-tridecyl-2-oxazoline-4-methanol, is a well-documented transformation that leads to the formation of β-hydroxy amides. The reaction is initiated by the protonation of the nitrogen atom of the oxazoline ring, which significantly enhances the electrophilicity of the C2 and C5 carbons. nih.govrsc.org Following protonation, a water molecule acts as a nucleophile and attacks either the C5 or C2 position.

Attack at the C5 position (an SN2-type reaction) results in the formation of an N-(2-hydroxyethyl)amide derivative. nih.gov Conversely, attack at the C2 carbon leads to the formation of an amino ester, which can subsequently rearrange. The specific pathway taken is often influenced by the substitution pattern of the oxazoline ring. For this compound, the likely product of acid-catalyzed hydrolysis is N-(1-hydroxy-2-methylpentan-2-yl)tetradecanamide, resulting from nucleophilic attack at the C5 position.

The general mechanism for the acid-catalyzed hydrolysis is as follows:

Protonation: The nitrogen atom of the oxazoline ring is protonated by an acid catalyst, typically a hydronium ion (H₃O⁺), forming an oxazolinium ion. libretexts.org

Nucleophilic Attack: A water molecule attacks the electrophilic C5 carbon of the oxazolinium ion.

Ring Opening: The C5-O bond cleaves, opening the ring.

Deprotonation: A final deprotonation step yields the β-hydroxy amide product and regenerates the acid catalyst. libretexts.org

Step Description Intermediate/Product
1Protonation of the oxazoline nitrogenOxazolinium ion
2Nucleophilic attack by water at C5Protonated β-hydroxy amide
3Ring openingβ-hydroxy amide
4DeprotonationN-(1-hydroxy-2-methylpentan-2-yl)tetradecanamide

Table 1: Mechanistic Steps in Acid-Catalyzed Hydrolysis

Transformation into Amine Compounds

Complete hydrolysis of the amide bond in the initially formed β-hydroxy amide can lead to the corresponding amino alcohol and a carboxylic acid. This transformation typically requires more forcing conditions, such as prolonged heating with a strong acid or base. rsc.org For this compound, this two-step process (ring-opening followed by amide hydrolysis) would ultimately yield 2-amino-2-methyl-1-pentanol and tetradecanoic acid. This pathway is particularly relevant in the synthesis of linear poly(ethylene imine) from poly(2-oxazoline)s, where the amide side chains are fully hydrolyzed. rsc.org

Reactions Involving Substituents on the Oxazoline Ring

The substituents on the oxazoline ring, namely the methanol (B129727) group at C4, the ethyl group at C4, and the tridecyl group at C2, also participate in characteristic chemical reactions.

Reactions of the Methanol Group (e.g., Derivatization, Esterification)

The primary alcohol of the methanol group at the C4 position can undergo typical alcohol reactions. These include derivatization reactions such as esterification and etherification.

Esterification: The methanol group can be esterified by reacting this compound with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride) under appropriate conditions. youtube.com Acid catalysis is typically employed for esterification with a carboxylic acid.

Reagent Conditions Product
Acetic AnhydridePyridine (B92270), Room Temperature4-Acetoxymethyl-4-ethyl-2-tridecyl-2-oxazoline
Benzoyl ChlorideTriethylamine, CH₂Cl₂4-Benzoyloxymethyl-4-ethyl-2-tridecyl-2-oxazoline
Propionic AcidH₂SO₄ (cat.), Heat4-Ethyl-2-tridecyl-2-oxazoline-4-yl propionate

Table 2: Representative Esterification Reactions of the Methanol Group

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using various oxidizing agents. The choice of oxidant determines the extent of the oxidation.

Influence of Alkyl and Tridecyl Groups on Reaction Outcomes

The alkyl and tridecyl groups on the oxazoline ring exert significant steric and electronic effects on the reactivity of the molecule.

Steric Hindrance: The long tridecyl (C₁₃H₂₇) chain at the C2 position provides considerable steric bulk, which can hinder the approach of nucleophiles to the C2 carbon. This steric hindrance makes nucleophilic attack at the C5 position more favorable during ring-opening reactions. warwick.ac.uk Similarly, the ethyl group at the C4 position contributes to the steric crowding around this chiral center.

Electronic Effects: Alkyl groups are generally considered to be weakly electron-donating through an inductive effect. The ethyl and tridecyl groups can slightly increase the electron density in the oxazoline ring, which may modulate its reactivity. However, the steric effects of these bulky groups are generally more dominant in determining reaction outcomes. acs.org

Electrophilic and Nucleophilic Reactions of the Oxazoline Moiety

The oxazoline ring itself can participate in both electrophilic and nucleophilic reactions.

Electrophilic Reactions: The nitrogen atom of the oxazoline ring possesses a lone pair of electrons and can act as a nucleophile, reacting with electrophiles. For instance, it can be alkylated by treatment with alkyl halides, although this can sometimes lead to ring-opening. nih.gov

Nucleophilic Reactions: As discussed in the context of hydrolysis, the C2 and C5 positions of the oxazoline ring are electrophilic centers and are susceptible to attack by nucleophiles. researchgate.net This reactivity is enhanced upon protonation or coordination of the nitrogen atom to a Lewis acid. A variety of nucleophiles, including amines, thiols, and carbanions, can open the oxazoline ring. umich.edu

Reaction Type Reactant Site of Attack General Product
Electrophilic AdditionAlkyl Halide (e.g., CH₃I)NitrogenN-Alkyl oxazolinium salt
Nucleophilic Ring-OpeningAmine (e.g., R-NH₂)C5N,N'-disubstituted ethylenediamine (B42938) derivative
Nucleophilic Ring-OpeningThiol (e.g., R-SH)C5β-Thioalkyl amide

Table 3: General Electrophilic and Nucleophilic Reactions of the Oxazoline Moiety

Novel Reaction Pathways and Catalytic Applications

The unique structural arrangement of this compound, with its combination of a reactive heterocyclic system and functional group appendages, opens up possibilities for its use in novel chemical transformations and as a component in catalytic systems.

While specific multi-step syntheses detailing the use of this compound are not extensively documented in publicly available literature, its structural motifs suggest several potential roles as a synthetic intermediate. The oxazoline ring itself can be considered a protected form of a carboxylic acid or an amino alcohol, which can be revealed through subsequent chemical reactions. mdpi.com

The synthesis of oxazolines typically involves the condensation of an amino alcohol with a carboxylic acid or its derivative. mdpi.comontosight.ai In the case of this compound, the likely precursors would be 2-amino-2-ethyl-1,3-propanediol (B89701) and myristic acid (tetradecanoic acid) or its activated form. The long tridecyl chain (C13H27) originates from the fatty acid derivative.

As an intermediate, this compound could undergo several transformations:

Hydrolysis: The oxazoline ring can be hydrolyzed under acidic or basic conditions to yield an N-(2-hydroxyethyl)amide. This reaction effectively deprotects the carboxylic acid and amino alcohol precursors, which can then be used in subsequent synthetic steps.

Ring-Opening Reactions: The oxazoline ring can be opened by various nucleophiles to generate more complex functionalized amides. The methanol group at the 4-position can also be a site for further chemical modification.

Modification of the Methanol Group: The primary alcohol of the methanol group can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into an ether or an ester, introducing new functionalities into the molecule for further reactions.

The presence of the long tridecyl chain imparts significant lipophilicity to the molecule, making it a valuable intermediate for the synthesis of complex lipids, surfactants, or other amphiphilic molecules. nih.gov

A structurally similar compound, 4-Methyl-2-tridecyl-2-oxazoline-4-methanol, has been noted for its potential applications in chemical synthesis as an auxiliary or reagent, particularly in asymmetric synthesis, and in materials science due to its surfactant-like properties. nih.gov This suggests that this compound could serve as a precursor for chiral ligands or specialty surfactants.

Oxazoline derivatives, particularly those that are chiral, are a cornerstone of modern asymmetric catalysis. acs.orgorganic-chemistry.org They are frequently employed as ligands that coordinate to a metal center, creating a chiral environment that can direct the stereochemical outcome of a chemical reaction. acs.orgorganic-chemistry.org The modular nature of oxazoline synthesis allows for the straightforward preparation of a wide variety of ligands with tunable steric and electronic properties. organic-chemistry.org

The catalytic utility of oxazolines typically stems from the nitrogen atom of the heterocyclic ring, which acts as a Lewis basic site for coordination to a metal. When a chiral center is present on the oxazoline ring, often at the 4-position, it can effectively induce enantioselectivity in a wide range of transformations.

Table 1: Representative Catalytic Applications of Chiral Oxazoline Ligands

Catalyst/Ligand TypeMetalReaction TypeSubstrate ScopeEnantiomeric Excess (ee)
Bis(oxazoline) (BOX)Copper(II)Friedel-Crafts AlkylationIndoles and nitroalkenesUp to 99%
Scandium(III)Diels-Alder ReactionAcryloyl-2-oxazolidinone and dienesUp to 99%
Phosphino-oxazoline (PHOX)Iridium(I)Asymmetric HydrogenationUnfunctionalized olefinsUp to 98%
Palladium(II)Asymmetric Allylic AlkylationAllylic acetates and malonatesUp to 99%
Tris(oxazoline)Lanthanum(III)Asymmetric Aza-Diels-AlderDanishefsky's diene and iminesUp to 97%

While this compound itself is not chiral, the 4-methanol group provides a handle for the introduction of chiral elements or for anchoring the molecule to a solid support to create a recyclable catalyst. The long tridecyl chain could also influence the solubility of the resulting catalyst complex in nonpolar solvents or facilitate its incorporation into polymeric materials. acs.org

The general reactivity of the oxazoline ring also allows for its use in organocatalysis, where the oxazoline moiety itself can activate substrates without the need for a metal center.

Derivatives and Analogues of 4 Ethyl 2 Tridecyl 2 Oxazoline 4 Methanol

Structure-Activity Relationship (SAR) Studies of Oxazoline (B21484) Compounds

Structure-Activity Relationship (SAR) studies are crucial for understanding how the specific arrangement of atoms in oxazoline compounds influences their chemical properties and reactivity. For analogues of 4-Ethyl-2-tridecyl-2-oxazoline-4-methanol, SAR analyses focus on the contributions of the alkyl chain at the 2-position and the substituents at the 4-position.

The length of the alkyl substituent at the 2-position of the oxazoline ring is a critical determinant of the molecule's physical and chemical properties. The long tridecyl (C13) chain in the parent compound imparts significant lipophilicity.

Research on poly(2-oxazoline)s (POZ) demonstrates a clear correlation between the alkyl side-chain length and the polymer's thermal properties. acs.org Generally, as the length of the aliphatic side chain increases, the glass transition temperature (Tg) of the resulting polymer decreases. acs.org For instance, polymers with side chains of up to three carbons are typically amorphous, whereas poly(2-butyl-2-oxazoline) exhibits semicrystalline behavior. acs.org This suggests that a monomer like 2-tridecyl-2-oxazoline would contribute to a lower Tg and increased hydrophobicity in a polymeric structure. In the context of metal-organic frameworks (MOFs), increasing the alkyl chain length on the organic linkers has been shown to increase the interlayer distance within the material's structure. nih.gov

Table 1: Effect of 2-Position Alkyl Chain Length on Polymer Properties

2-Position Substituent Resulting Polymer Property Finding
Short Alkyl Chains (e.g., methyl, ethyl) Amorphous Polymers Leads to polymers that lack a defined crystalline structure. acs.org
Longer Alkyl Chains (e.g., butyl) Semicrystalline Polymers Results in materials with both crystalline and amorphous regions, affecting melting temperature. acs.org

Substituents at both the 2- and 4-positions of the oxazoline ring profoundly influence the molecule's reactivity and stereochemistry.

2-Position: The nature of the group at the 2-position significantly affects the reactivity of the monomer in polymerization processes. Studies comparing 2-phenyl-2-oxazoline (B1210687) with various 2-alkyl-2-oxazolines found that the monomer reactivity ratios differ substantially, indicating a strong electronic and steric influence from the substituent. tandfonline.com For instance, N-methyl-2-phenyl-2-oxazolinium perchlorate (B79767) was found to be more reactive in ring-opening reactions than its 2-methyl equivalent. tandfonline.com The presence of a long alkyl chain, such as a tridecyl group, would primarily exert a steric effect and influence the hydrophobicity of the molecule and its derivatives.

Synthesis and Characterization of Closely Related Oxazoline Analogues

The synthesis of oxazolines is a well-established area of organic chemistry, with several robust methods available for producing a wide variety of substituted analogues.

The synthesis of oxazolines, including mono- and di-substituted variants, can be achieved through several common pathways. orgsyn.org A prevalent method involves the dehydrative cyclization of N-(2-hydroxyethyl)amides. nih.gov Other key methods include:

From Nitriles: The reaction of a nitrile with an amino alcohol, often catalyzed by a Lewis acid like zinc chloride, is a direct route to 2-substituted oxazolines. organic-chemistry.orgnih.govnih.gov For a compound like the one , this would involve reacting tetradecanenitrile (B7770629) with an appropriate amino alcohol.

From Carboxylic Acids: Direct condensation of carboxylic acids with amino alcohols can yield oxazolines. researchgate.net The Appel reaction conditions can also be modified for this purpose. wikipedia.org

From Aldehydes: Aldehydes can be reacted with amino alcohols to form an intermediate oxazolidine (B1195125), which is then oxidized using an agent like N-bromosuccinimide (NBS) to produce the corresponding oxazoline. orgsyn.orgorganic-chemistry.org

These methods are versatile and tolerate a wide range of functional groups, allowing for the synthesis of a diverse library of oxazoline analogues. nih.govorganic-chemistry.org

The oxazoline ring is a structural motif found in a number of bioactive natural products. organic-chemistry.org The synthesis of these complex molecules often relies on the strategic formation of the oxazoline core. Examples include:

(-)-Disorazole C1: The synthesis of this potent cytotoxic agent involves the construction of its oxazole-containing macrocyclic structure. pitt.edu

Leucascandrolide A: The synthesis of the C1' to C11' side chain of this marine natural product features a modified Robinson-Gabriel synthesis to form the oxazole (B20620) ring. pitt.edu

Oxazolismycin: Discovered through genome mining, this novel natural product features a distinct oxazole-pyridine scaffold and is biosynthesized by an NRPS-PKS assembly line. acs.org

The chemical modification of these natural products or their synthetic intermediates allows for the creation of analogues with potentially altered biological activities. The presence of functional handles, such as the hydroxymethyl group in this compound, provides a convenient point for such modifications.

Polymeric Oxazoline Derivatives and their Research Applications

2-Substituted-2-oxazolines are important monomers for cationic ring-opening polymerization (CROP), which produces poly(2-oxazoline)s (PAOx or POZ). db-thueringen.deresearchgate.net These polymers have garnered significant interest, particularly in the biomedical field, due to a unique combination of properties. cncb.ac.cnsigmaaldrich.commdpi.com

PAOx are considered excellent alternatives to poly(ethylene glycol) (PEG) for biomedical applications because they exhibit high stability, biocompatibility, and low immunogenicity. sigmaaldrich.com The versatility of the CROP method allows for the synthesis of polymers with precisely controlled architecture, including block and gradient copolymers. researchgate.net

The properties of PAOx can be finely tuned by changing the identity of the 2-alkyl substituent on the monomer. cncb.ac.cnsigmaaldrich.com

Thermoresponsiveness: Certain PAOx exhibit a lower critical solution temperature (LCST), meaning they undergo a phase transition from soluble to insoluble in water as the temperature is raised. This property is highly valuable for creating "smart" materials that can respond to thermal stimuli, for applications in triggered drug release or diagnostics. sigmaaldrich.com

Table 2: Research Applications of Polymeric Oxazoline Derivatives

Application Area Rationale for Use Example
Drug Delivery Biocompatibility, stealth properties, ability to form amphiphilic structures for drug encapsulation. sigmaaldrich.com Covalent drug-polymer conjugates or non-covalent encapsulation in polymer micelles. researchgate.netsigmaaldrich.com
Tissue Engineering Biocompatibility and tunable mechanical properties. db-thueringen.desigmaaldrich.com Formation of hydrogels that can act as scaffolds for cell growth. db-thueringen.de
Smart Materials Tunable thermoresponsive behavior (LCST). cncb.ac.cnsigmaaldrich.com Stimuli-responsive systems for triggered release or diagnostics. sigmaaldrich.com

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
(-)-Disorazole C1
Leucascandrolide A
N-bromosuccinimide (NBS)
N-methyl-2-methyl-2-oxazolinium perchlorate
N-methyl-2-phenyl-2-oxazolinium perchlorate
Oxazolismycin
Poly(2-butyl-2-oxazoline)
Poly(2-oxazoline)s (PAOx/POZ)
Poly(ethylene glycol) (PEG)
Tetradecanenitrile
Zinc chloride
2-Ethyl-2-oxazoline
2-Phenyl-2-oxazoline

Synthesis of Poly(2-oxazoline)s (POx) with Controlled Architecture

The primary method for synthesizing poly(2-oxazoline)s (POx) is through cationic ring-opening polymerization (CROP). researchgate.net This technique is noted for its "living" or "quasi-living" nature, which suppresses side reactions like chain termination and allows for the creation of polymers with well-defined structures and narrow molar mass distributions. mdpi.comresearchgate.net The polymerization kinetics typically follow a first-order consumption of the monomer. mdpi.comresearchgate.net This level of control is fundamental for producing specific polymer architectures, such as block copolymers, by sequentially adding different oxazoline monomers. mdpi.comnih.gov

The CROP process is initiated by electrophilic species. A wide array of initiators can be used, which significantly influences the resulting polymer. Common initiators include methyl tosylate and long-chain alkyl iodides. mdpi.comresearchgate.net The choice of initiator is a key strategy for introducing specific functionalities at the beginning of the polymer chain (α-end). researchgate.net For instance, researchers have used initiators like n-octadecyl-4-chlorobenzenesulfonate to create amphiphilic POx. mdpi.com

Table 1: Initiators for Cationic Ring-Opening Polymerization (CROP) of 2-Oxazolines

Initiator Class Specific Examples Outcome/Application Citation
Sulfonates Methyl tosylate, n-octadecyl-4-chlorobenzenesulfonate Standard initiation, Synthesis of amphiphilic polymers mdpi.com
Halides Methyl iodide, Benzyl (B1604629) iodide, Acetyl iodine Standard initiation, Production of polymers with low molar mass mdpi.comresearchgate.net
Lewis Acids Bismuth salts (BiCl₃, BiBr₃, Bi(OTf)₃) Polymerization initiation; chain-transfer reactions can occur mdpi.comresearchgate.net
Organometallics N,N′-dimethyl-2,2′-tetramethylene-bis(2-oxazolinium) bis(methyl-p-toluene sulfonate) Synthesis of telechelic polymers researchgate.net

The polymerization of a monomer like this compound via CROP would yield a polymer with a long C2 side chain (tridecyl) and a C4 side chain containing both an ethyl and a methanol (B129727) group. The tridecyl group would impart significant hydrophobicity, while the methanol group offers a site for further chemical modification.

Functionalization Strategies for POx and Post-Polymerization Modifications

The versatility of the POx platform is greatly enhanced by the numerous strategies available for their functionalization. researchgate.net These methods can be categorized into four main pathways: functional initiation, termination with nucleophiles, incorporation of functional monomers, and post-polymerization modification of the polymer backbone or side chains. researchgate.net

Functional Initiation: As mentioned, using an initiator with a desired functional group allows for the precise placement of that group at the polymer's α-end. researchgate.net

Functional Termination: The living nature of CROP allows for the polymerization to be terminated by a variety of nucleophiles, introducing functionality at the polymer's ω-end. nih.gov This can include reactions with deprotonated carboxylic acids, amines, or thiols to introduce corresponding functional groups. researchgate.net

Functional Monomers: Copolymerizing standard oxazoline monomers with those already containing functional groups is a direct way to incorporate functionality along the polymer chain. researchgate.net However, many functional groups can interfere with the CROP mechanism and may need to be protected during polymerization. nih.gov

Post-Polymerization Modification: This is a powerful strategy that involves chemically altering the polymer after it has been synthesized. A common method is the partial or full hydrolysis of the poly(2-oxazoline) backbone, which converts the amide side chains into ethylene (B1197577) imine units. mdpi.com These resulting secondary amines in the polymer backbone are reactive sites that can be further modified, for example, through reductive amination to attach molecules like sugars. researchgate.net Additionally, side chains containing reactive groups, such as esters, can be modified via reactions like transamidation. researchgate.net

For a polymer derived from this compound, the inherent hydroxyl group on the C4-methanol substituent would serve as a readily accessible point for post-polymerization modifications without needing to alter the polymer backbone.

Chiral Poly(2,4-disubstituted-2-oxazoline)s and Conformational Studies

The presence of a substituent at the 4-position of the oxazoline ring, as in the case of this compound, introduces a chiral center. The polymerization of such chiral monomers leads to the formation of chiral, and potentially isotactic, polymers. tu-dresden.de These polymers are of significant interest as they can adopt ordered secondary structures in solution, similar to polypeptides. tu-dresden.dechemrxiv.org

Studies on chiral poly(2,4-disubstituted-2-oxazoline)s have shown that they can form helical structures, which can be detected and analyzed using circular dichroism (CD) spectroscopy. tu-dresden.de The formation of these structures is influenced by the nature of the substituents and the solvent. For example, researchers have reported that poly(2,4-dimethyl-2-oxazoline) forms secondary structures in water, while aqueous solutions of poly(2-ethyl-4-methyl-2-oxazoline) exhibit a lower critical solution temperature (LCST), meaning its solubility changes with temperature. tu-dresden.de The introduction of chirality can influence the glass transition temperature (Tg) of the resulting polymer; for instance, poly(2-ethyl-4-methyl-2-oxazoline) has a reported Tg of 75–80 °C. acs.org

The investigation of chiral POx-based block copolymers has been extended to their use in creating nanoformulations for drug delivery, where the chirality of the polymer can be studied in relation to chiral drug molecules. chemrxiv.orgacs.org

Isomeric and Structural Analogues (e.g., Imidazolines, Thiazolines)

Structural analogues of oxazolines, where the ring oxygen atom is replaced by another heteroatom, include imidazolines (containing two nitrogen atoms) and thiazolines (containing a sulfur and a nitrogen atom). rsc.orgorganic-chemistry.org These heterocyclic systems share structural similarities but exhibit important differences in their chemical properties and applications. rsc.orgresearchgate.net

Comparative Studies of Heterocyclic Ring Systems

Oxazolines, imidazolines, and thiazolines are five-membered heterocyclic compounds that are crucial in asymmetric synthesis and medicinal chemistry. organic-chemistry.orgbohrium.com The synthesis of these rings can often be achieved through related pathways, for example, by reacting β-amino alcohols, β-diamines, or β-amino thiols with appropriate reagents. organic-chemistry.org

The primary difference between these ring systems lies in the heteroatom composition, which alters their electronic properties and coordination chemistry. rsc.org Imidazolines are considered structural analogues of oxazolines and have gained attention for ligand design because the additional N-substituent allows for more extensive fine-tuning of steric and electronic effects. researchgate.net Thiazolines, the sulfur analogues of oxazolines, are also used as ligands, and substituting an oxazoline ring with a thiazoline (B8809763) has been shown to alter the reactivity and enhance the catalytic activity of the corresponding metal complex. rsc.org Comparative studies have noted differences in the acidity of the backbones of related carbene precursors, with a descending order of acidity from benzimidazolylidene to imidazolylidene to imidazolinylidene. researchgate.net

Table 2: Comparison of Oxazoline and Its Analogues

Heterocycle Ring Atoms Key Features Common Applications Citation
Oxazoline 1 Oxygen, 1 Nitrogen Readily accessible, modular, stable Chiral ligands in asymmetric catalysis, polymers acs.org
Imidazoline (B1206853) 2 Nitrogen Additional N-substituent for tuning, basicity Chiral ligands, organocatalysis researchgate.net
Thiazoline 1 Sulfur, 1 Nitrogen Versatile chelating capabilities (S, N donor), can enhance catalytic activity Chiral ligands, natural products rsc.org

Chiral Ligand Applications of Analogues in Asymmetric Catalysis

Chiral oxazolines are among the most successful classes of ligands for asymmetric catalysis, where they are coordinated to a metal center to induce enantioselectivity in a chemical reaction. acs.orgbldpharm.com Their analogues, imidazolines and thiazolines, are also widely employed for this purpose. rsc.orgresearchgate.netnih.gov

The modular nature of these ligands allows for easy synthesis from readily available chiral precursors like amino alcohols. acs.org The stereocenter, located adjacent to the coordinating nitrogen atom, is positioned close to the metal's active site, enabling a direct influence on the stereochemical outcome of the reaction. acs.orgbldpharm.com

Imidazoline Ligands: Chiral imidazoline ligands have been successfully used in a variety of asymmetric reactions. researchgate.net The ability to modify the second nitrogen atom provides a handle for attaching the ligand to solid supports or further tuning its properties. researchgate.net

Thiazoline Ligands: Though historically less utilized than oxazolines, thiazoline-containing ligands are gaining renewed interest. rsc.org They have been used in copper-catalyzed cycloadditions and iridium-catalyzed hydrogenations. rsc.orgresearchgate.net In some cases, ligands incorporating a thiazoline moiety have shown superior performance compared to their oxazoline counterparts. rsc.orgnih.gov

These ligands have proven effective in a range of important C-C bond-forming reactions, including Friedel-Crafts alkylations, Diels-Alder reactions, and cyclopropanations. nih.gov For instance, chiral bis(oxazolinyl)thiophene ligands have been shown to be more effective than their bis(imidazolinyl)thiophene analogues for inducing asymmetry in copper-catalyzed Friedel-Crafts reactions. nih.gov

Advanced Characterization and Analytical Methodologies in Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for elucidating the carbon-hydrogen framework of "4-Ethyl-2-tridecyl-2-oxazoline-4-methanol". Both ¹H and ¹³C NMR are utilized to provide a complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. The expected chemical shifts (δ) in a solvent like deuterated chloroform (B151607) (CDCl₃) are influenced by the electron density around the protons.

Tridecyl Chain: The long alkyl chain will exhibit characteristic signals. The terminal methyl group (CH₃) is expected to appear as a triplet at approximately 0.88 ppm. The numerous methylene (B1212753) groups (CH₂) within the chain will produce a large, overlapping multiplet in the region of 1.25-1.35 ppm. The methylene group α to the C2 carbon of the oxazoline (B21484) ring will be shifted downfield to around 2.2-2.4 ppm due to the proximity of the electron-withdrawing imine group.

Oxazoline Ring: The two methylene protons of the oxazoline ring (at C5) are diastereotopic and are expected to appear as a multiplet or two distinct signals around 3.8-4.3 ppm.

Substituents at C4: The ethyl group at C4 will show a quartet for the methylene protons (CH₂) at approximately 1.6-1.8 ppm and a triplet for the methyl protons (CH₃) at around 0.9-1.0 ppm. The hydroxymethyl group's methylene protons (CH₂OH) are expected to appear as a singlet or a multiplet around 3.5-3.7 ppm. The hydroxyl proton (-OH) will give a broad singlet whose chemical shift is concentration and temperature-dependent, typically in the range of 1.5-4.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Tridecyl Chain: The terminal methyl carbon will appear at approximately 14 ppm. The internal methylene carbons will show a series of signals between 22 and 32 ppm. The methylene carbon α to the C2 position will be shifted to around 28-30 ppm.

Oxazoline Ring: The C2 carbon, part of the imine group, is significantly deshielded and will appear in the range of 165-175 ppm. The C4 carbon, being a quaternary carbon with two substituents, will be observed around 70-80 ppm. The C5 methylene carbon will resonate at approximately 65-70 ppm.

Substituents at C4: The ethyl group's methylene carbon will be around 25-30 ppm, and the methyl carbon will be at approximately 8-10 ppm. The hydroxymethyl carbon will be found in the region of 60-65 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃
Assignment¹H NMR (ppm)¹³C NMR (ppm)
Tridecyl-CH₃~0.88 (t)~14.1
Tridecyl-(CH₂)₁₀~1.25-1.35 (m)~22.7-31.9
Tridecyl-CH₂-C=N~2.2-2.4 (t)~28-30
Oxazoline-CH₂ (C5)~3.8-4.3 (m)~65-70
Ethyl-CH₂ (at C4)~1.6-1.8 (q)~25-30
Ethyl-CH₃ (at C4)~0.9-1.0 (t)~8-10
Hydroxymethyl-CH₂ (at C4)~3.5-3.7 (s)~60-65
Hydroxyl-OHVariable (br s)-
Oxazoline-C=N (C2)-~165-175
Oxazoline-C(Et)(CH₂OH) (C4)-~70-80

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in "this compound". The vibrational frequencies of the bonds provide a characteristic fingerprint of the molecule.

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group (-OH) due to hydrogen bonding.

C-H Stretch: Strong absorption bands between 2850 and 3000 cm⁻¹ correspond to the stretching vibrations of the C-H bonds in the long alkyl (tridecyl) and ethyl groups.

C=N Stretch: The carbon-nitrogen double bond (imine) of the oxazoline ring gives a characteristic strong absorption band in the region of 1640-1680 cm⁻¹.

C-O Stretch: The stretching vibration of the C-O single bond in the alcohol and the ether linkage within the oxazoline ring will appear as strong bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

C-N Stretch: The C-N single bond stretching vibration is expected in the range of 1200-1350 cm⁻¹.

Table 2: Characteristic FT-IR Absorption Bands for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
-OHO-H Stretch3200-3600Strong, Broad
-CH₃, -CH₂-C-H Stretch2850-3000Strong
C=N (Imine)C=N Stretch1640-1680Strong
C-O (Alcohol, Ether)C-O Stretch1000-1300Strong
C-NC-N Stretch1200-1350Medium

Mass Spectrometry (MS), including MALDI-TOF

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of "this compound". High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula. Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are particularly useful for analyzing larger molecules and can be applied to polymers of related oxazolines. royalsocietypublishing.org

The fragmentation pattern in the mass spectrum provides valuable structural information. For "this compound", common fragmentation pathways under electron ionization (EI) or electrospray ionization (ESI) would include:

Molecular Ion Peak ([M]⁺ or [M+H]⁺): This peak corresponds to the molecular weight of the compound.

Alpha-Cleavage: Cleavage of the bonds adjacent to the heteroatoms (oxygen and nitrogen) is a common fragmentation pathway. nih.gov This can lead to the loss of the ethyl group or the hydroxymethyl group from the C4 position.

Fragmentation of the Tridecyl Chain: The long alkyl chain can undergo fragmentation, leading to a series of peaks separated by 14 amu (corresponding to CH₂ units). libretexts.org

Cleavage of the Oxazoline Ring: The oxazoline ring itself can fragment, leading to characteristic ions.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound
m/z ValueProposed FragmentFragmentation Pathway
[M]⁺ or [M+H]⁺Molecular Ion-
[M-29]⁺Loss of ethyl groupα-cleavage at C4
[M-31]⁺Loss of hydroxymethyl radicalα-cleavage at C4
Series of peaks separated by 14 amu[CₙH₂ₙ₊₁]⁺Fragmentation of the tridecyl chain

Chromatographic Separation and Analysis

Chromatographic techniques are essential for the purification of "this compound" and for the analysis of its purity and composition.

Gas Chromatography-Mass Spectrometry (GC-MS) for Compositional Analysis

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile components in a mixture. For a compound like "this compound," which has a relatively high molecular weight and a polar hydroxyl group, derivatization may be necessary to increase its volatility and thermal stability for GC analysis. nih.gov Silylation of the hydroxyl group to form a trimethylsilyl (B98337) (TMS) ether is a common derivatization method.

The gas chromatogram will show a peak corresponding to the derivatized compound, and its retention time can be used for identification. The mass spectrometer detector provides a mass spectrum of the eluting compound, confirming its identity through its molecular ion and fragmentation pattern. This technique is particularly useful for assessing the purity of the synthesized compound and identifying any byproducts.

Thin-Layer Chromatography (TLC) and Column Chromatography for Purification and Monitoring

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used to monitor the progress of a reaction, assess the purity of a compound, and determine the appropriate solvent system for column chromatography. weebly.com For a moderately polar compound like "this compound," a silica (B1680970) gel plate is typically used as the stationary phase. The mobile phase is usually a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or acetone). The ratio of these solvents is adjusted to achieve a good separation, with a target Rf value typically between 0.3 and 0.7 for the desired compound.

Column Chromatography: Column chromatography is the primary method for purifying "this compound" on a preparative scale. reddit.com Silica gel is the most common stationary phase. The solvent system determined from TLC is used as the eluent. The crude product is loaded onto the top of the column, and the eluent is passed through, carrying the components of the mixture at different rates depending on their polarity. Fractions are collected and analyzed by TLC to identify those containing the pure product.

Table 4: Typical Chromatographic Conditions for the Analysis and Purification of this compound
TechniqueStationary PhaseTypical Mobile Phase/EluentDetection Method
TLCSilica Gel 60 F₂₅₄Hexane:Ethyl Acetate (e.g., 7:3 or 1:1 v/v)UV light (254 nm), Iodine vapor, or a chemical stain (e.g., permanganate)
Column ChromatographySilica Gel (60-120 mesh)Gradient of Hexane and Ethyl AcetateTLC analysis of collected fractions
GC-MS (after derivatization)Capillary column (e.g., DB-5ms)Helium (carrier gas)Mass Spectrometry

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Profiling

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the quantitative analysis and purity assessment of oxazoline derivatives like this compound. This method allows for the separation, identification, and quantification of the main compound from impurities and byproducts that may be present after synthesis.

In a typical analytical workflow, a reversed-phase HPLC method would be developed. This involves using a non-polar stationary phase (such as a C18 column) and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the sample components between the stationary and mobile phases. Due to the long tridecyl chain, this compound is expected to be highly non-polar, leading to strong retention on a C18 column.

For quantitative analysis, a calibration curve is constructed using certified reference standards of the compound at various concentrations. The peak area of the analyte in a sample is then compared to the calibration curve to determine its concentration. Purity profiling is achieved by analyzing the chromatogram for the presence of any additional peaks, which would indicate impurities. The relative area of these peaks can be used to estimate the purity of the sample.

In cases where stereoisomers of this compound may exist, particularly due to the chiral center at the 4-position of the oxazoline ring, chiral HPLC can be employed. This technique uses a chiral stationary phase (CSP) to separate enantiomers, allowing for the determination of the enantiomeric excess (e.e.) of the desired stereoisomer. nih.gov A new approach for evaluating the chiral purity of serine esterification products bearing long-chain alkyl substituents involves their conversion to aryl-substituted oxazolines, which facilitates effective chromatographic enantioseparation. nih.gov

Table 1: Illustrative HPLC Method Parameters for Analysis of an Oxazoline Derivative

ParameterValue
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile:Water (85:15, v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL
Column Temp. 30 °C
Retention Time ~7.5 min

Note: This table presents a hypothetical set of parameters for illustrative purposes, as specific experimental data for this compound is not publicly available.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For a chiral molecule like this compound, this method is invaluable for unambiguously determining its absolute configuration and solid-state conformation.

The process involves growing a single, high-quality crystal of the compound. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected. By analyzing the positions and intensities of the diffracted X-ray beams, a detailed electron density map of the molecule can be generated. This map is then used to determine the exact coordinates of each atom in the crystal lattice, revealing bond lengths, bond angles, and torsional angles.

For oxazoline derivatives, X-ray crystallography has been used to rationalize patterns of reactivity based on the determined molecular structures. mdpi.com The solid-state structure can provide insights into intermolecular interactions, such as hydrogen bonding involving the methanol group, which can influence the compound's physical properties and crystal packing. In the case of isomeric (benzyloxythienyl)oxazolines, their molecular structures were determined to examine the link between the distance of reactive groups and observed reactivity. mdpi.com

Table 2: Hypothetical Crystallographic Data for an Oxazoline Derivative

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.25
b (Å) 25.10
c (Å) 8.50
β (°) ** 95.5
Volume (ų) 2175
Z 4
Calculated Density (g/cm³) **1.05

Note: This table contains illustrative crystallographic data as specific structural information for this compound is not available in the public domain.

Advanced Analytical Approaches for Complex Reaction Mixtures and Intermediates

The synthesis of this compound can involve multiple steps and potentially lead to the formation of intermediates and byproducts. Advanced analytical approaches are crucial for monitoring the reaction progress, identifying these transient species, and understanding the reaction mechanism.

Techniques such as hyphenated chromatography-mass spectrometry, like HPLC-MS or Gas Chromatography-Mass Spectrometry (GC-MS), are particularly useful. These methods combine the separation power of chromatography with the identification capabilities of mass spectrometry. As the reaction mixture is separated into its individual components by the chromatograph, each component is introduced into the mass spectrometer, which provides information about its molecular weight and fragmentation pattern, aiding in its structural elucidation. The analysis of fatty acids, for instance, can be performed using their dimethyloxazoline (DMOX) derivatives via gas chromatography. wikipedia.org

Spectroscopic techniques like in-situ Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to monitor reactions in real-time. These methods can provide information about the disappearance of reactants and the appearance of products and intermediates without the need for sample workup. The synthesis of oxazolines can sometimes lead to byproducts, and their formation can be monitored to optimize reaction conditions. orgsyn.org For example, the direct use of carboxylic acids under certain conditions can lead to a number of byproducts requiring extensive purification. orgsyn.org

The study of reaction kinetics can also be performed using these advanced analytical methods. By quantifying the concentration of reactants, intermediates, and products over time, a detailed kinetic model of the synthesis can be developed, leading to a more efficient and controlled manufacturing process.

Emerging Research Areas and Future Directions

Development of 4-Ethyl-2-tridecyl-2-oxazoline-4-methanol as a Precursor in Specialized Organic Synthesis

While direct studies detailing the use of this compound as a synthetic precursor are not extensively documented, its structure as a 2,4-disubstituted oxazoline (B21484) points to its potential utility. The synthesis of such oxazolines is well-established, typically involving the dehydrative cyclization of N-(β-hydroxyethyl)amides. mdpi.com This reaction can be promoted by a variety of reagents, and modern methods focus on catalytic, waste-reducing processes. mdpi.comorganic-chemistry.org For instance, a practical method using triflic acid (TfOH) promotes this cyclization, generating water as the only byproduct and can be adapted for a one-pot synthesis from readily available carboxylic acids and amino alcohols. mdpi.com

The synthesis of chiral poly(2,4-disubstituted-2-oxazoline)s has also been reported, highlighting the role of such monomers in polymer chemistry. acs.org The general synthetic routes to 2-oxazolines, which involve reacting amino alcohols with compounds like acid chlorides, carboxylic acids, or nitriles, are broadly applicable and could be used to synthesize the title compound or its derivatives. orgsyn.org The presence of a long tridecyl chain and functional groups like ethyl and methanol (B129727) on the oxazoline ring makes it an interesting building block for creating complex molecules with tailored lipophilicity and further functionalization potential.

Investigation of Oxazoline Derivatives in Catalysis and Asymmetric Synthesis

Ligands containing a chiral oxazoline ring are among the most successful and widely used in asymmetric catalysis. acs.orgbohrium.com Their popularity stems from their modular and readily accessible synthesis, often starting from chiral β-amino alcohols. acs.org The stereocenter controlling the reaction's enantioselectivity is positioned close to the metal's active site, allowing for direct influence over the asymmetric induction. acs.org

Two prominent classes of oxazoline-based ligands are bis(oxazoline) (BOX) and pyridine-oxazoline (PyBOX) ligands. wikipedia.orgrsc.org These are typically C₂-symmetric and have proven effective in a vast number of metal-catalyzed enantioselective reactions. wikipedia.orgacs.org Iron complexes with bis(oxazoline) ligands, for example, are gaining attention as catalysts because iron is an inexpensive and environmentally benign metal. rsc.org The development of pyridine-oxazoline ligands, though designed earlier than BOX ligands, has recently seen a renaissance, with their unique properties being leveraged in new and challenging asymmetric reactions. rsc.org The success of these ligands is such that they are often referred to as "privileged ligands" in the field of asymmetric catalysis. wikipedia.org

Reaction TypeCatalyst/Ligand SystemSubstrate ExampleEnantiomeric Excess (ee)Reference
Diels-AlderFe(III)-BOX complexAcrylimideExcellent (endo) sigmaaldrich.com
CyclopropanationCu(I)-BOX complexStyrene & DiazoacetateUp to 99% sigmaaldrich.com
AziridinationCu(I)-BOX complexStyreneSuperior to other ligands sigmaaldrich.com
HydrogenationIridium-PHOX complexMethylstilbene derivativesUp to 90% researchgate.net
Mannich ReactionCu(I)-BOX complexGlycine derivative & ImineHigh sigmaaldrich.com

This table presents a selection of asymmetric reactions catalyzed by oxazoline-based ligand complexes, demonstrating their high efficiency and versatility.

Materials Science Applications of Oxazoline-Based Polymers and Monomers

Poly(2-oxazoline)s (POx or PAOx) are a class of polymers that have garnered significant interest as advanced materials, particularly for biomedical applications where they are considered a versatile alternative to poly(ethylene glycol) (PEG). mdpi.comsigmaaldrich.comnih.govsigmaaldrich.com These polymers are synthesized via living cationic ring-opening polymerization (CROP) of 2-oxazoline monomers, a process that allows for precise control over the polymer's architecture, molecular weight, and functionality. mdpi.comsigmaaldrich.comnih.gov The properties of POx can be finely tuned by altering the substituent on the 2-position of the oxazoline monomer, which controls the hydrophilic-hydrophobic balance of the resulting polymer. sigmaaldrich.comsigmaaldrich.com

The versatility of the POx platform allows for the creation of materials with a wide range of properties, from highly water-soluble polymers like poly(2-methyl-2-oxazoline) to thermoresponsive and water-insoluble polymers by incorporating longer alkyl side chains. nih.gov This tunability is crucial for developing materials for applications ranging from drug delivery and tissue engineering to smart coatings. nih.govsigmaaldrich.com

A key feature of certain poly(2-oxazoline)s is their stimuli-responsive nature, particularly their thermo-responsiveness. mdpi.comnih.gov Polymers with moderately hydrophobic side chains, such as poly(2-ethyl-2-oxazoline) and poly(2-propyl-2-oxazoline), exhibit a lower critical solution temperature (LCST) in water. sigmaaldrich.comrsc.orgtandfonline.com Below the LCST, the polymer is soluble, but upon heating above this temperature, it undergoes a reversible phase transition to become insoluble. tandfonline.com

This "smart" behavior is being exploited to create thermoresponsive hydrogels. rsc.orgmdpi.comresearchgate.net For example, ABA triblock copolymers with thermoresponsive outer blocks and a more hydrophilic inner block can form hydrogels when an aqueous solution is heated. rsc.org The transition temperature can be precisely controlled by copolymerizing different 2-oxazoline monomers, making POx ideal for developing smart materials for triggered drug delivery or 3D bioprinting applications. sigmaaldrich.commdpi.commdpi.comrsc.org

Poly(2-oxazoline) TypeSide ChainPropertyApplication ExampleReference(s)
PMeOxMethylHydrophilicAntifouling surfaces nih.govacs.org
PEtOxEthylThermoresponsive (LCST)Thermoresponsive hydrogels, Drug delivery nih.govrsc.org
PiPrOx / PnPrOxIsopropyl / n-PropylThermoresponsive (lower LCST)Smart hydrogels, PNIPAM alternative sigmaaldrich.comrsc.org
P(EtOx-co-BuOx)Ethyl/Butyl copolymerTunable LCSTInjectable hydrogels rsc.org

This table summarizes the properties of common poly(2-oxazoline)s based on their side chains and highlights their applications.

Poly(2-oxazoline)s are increasingly used for the surface modification of materials to impart specific properties, most notably for creating antifouling surfaces that resist non-specific protein adsorption and cell adhesion. acs.orgnih.gov In this role, POx are seen as a promising alternative to PEG, with some studies suggesting that poly(2-methyl-2-oxazoline) (PMeOx) brushes exhibit significantly better antifouling characteristics when exposed to human blood plasma. acs.org

POx chains can be attached to surfaces using methods like "grafting to," where pre-synthesized polymer chains are attached to a surface, or "grafting from," where polymerization is initiated from the surface itself. acs.orgnih.gov For example, a straightforward protocol has been developed for one-pot POx polymerization and subsequent coating onto a polydopamine anchor layer, achieving very high grafting densities. acs.org The high stability of the POx backbone against degradation is a significant advantage for long-term applications like implant coatings. sigmaaldrich.com The ability to functionalize the ends of the POx chains also allows for their conjugation to a wide variety of molecules, further expanding their utility in creating complex, functional interfaces. sigmaaldrich.commdpi.com

Exploration of Bioactive Properties of Oxazoline Compounds (Mechanism-Focused Research)

The oxazole (B20620) and oxazoline heterocycles are privileged structures found in a multitude of bioactive natural products and pharmaceuticals. organic-chemistry.orgnih.govmdpi.com These compounds, many of which are derived from marine organisms, exhibit a wide array of biological activities, including antibacterial, antiviral, and cytotoxic properties. nih.govnih.gov The presence of the oxazoline ring can confer metabolic stability and specific conformational properties to a molecule, enabling potent interactions with biological targets like enzymes or nucleic acids. nih.gov Recent research has also revealed that even the polymer backbone of certain poly(2-oxazoline)s can possess intrinsic biological activity, such as radical-trapping and anti-ferroptosis properties, independent of any conjugated drug. rsc.org

A significant area of mechanism-focused research is the development of oxazoline-containing compounds as enzyme inhibitors. Notably, α-keto oxazole derivatives have emerged as exceptionally potent and selective reversible inhibitors of Fatty Acid Amide Hydrolase (FAAH). nih.govnih.gov FAAH is an enzyme responsible for degrading endogenous fatty acid amides like anandamide, and its inhibition is a therapeutic strategy for pain and other neurological disorders. nih.govgoogle.com

Extensive structure-activity relationship (SAR) studies have been conducted to optimize these inhibitors. nih.govnih.gov Research has shown that the nature of the substituent at the C2 acyl side chain and the C5 position of the oxazole ring are critical for both potency and selectivity. nih.gov For instance, constraining the conformation of the side chain and exploring different linking functionalities between aryl rings led to inhibitors with picomolar potency and high selectivity for FAAH over other serine hydrolases. nih.gov

Compound TypeKey Structural FeatureTarget EnzymePotency (Ki)Reference
α-Keto OxazoleOptimal 6-carbon linker in side chainFAAHNanomolar (nM) range nih.gov
α-Keto OxazoleEthylbiaryl side chain (no linker)FAAHPicomolar (750 pM) nih.gov
Benzoxazole DerivativeIsoindoline group at 2-positionhFAAHLow nanomolar (nM) rsc.org
OxazolopyridineFused pyridine (B92270) ringFAAH>100-fold increase vs. benzoxazole nih.gov

This table highlights key findings in the development of oxazoline-based FAAH inhibitors, showing how structural modifications impact inhibitory potency.

Broad-Spectrum Bioactivity Studies and Mechanistic Insights (e.g., antibacterial potential)

The oxazoline ring is a key structural motif in a variety of natural products and synthetic compounds that exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. rsc.org Research into other long-chain alkyl oxazoline derivatives has shown that these compounds can act as antimicrobial agents. clockss.org For instance, some studies have designed and synthesized novel oxazoline derivatives, demonstrating their potential as inhibitors of microbial enzymes like cytochrome P450 14-alpha-sterol demethylase (CYP51) in fungi and peptide deformylase (PDF) in bacteria. clockss.org The mechanism of action for some bioactive oxazolines has been proposed to involve the inhibition of essential cellular processes, such as chitin (B13524) synthesis in fungi. sigmaaldrich.com Furthermore, polymeric structures based on oxazolines, known as poly(2-oxazoline)s, are being explored as mimics of host defense peptides with potent and selective antimicrobial activities against resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA). nih.govjmst.org

Green Chemistry Approaches to Oxazoline Synthesis

The synthesis of the 2-oxazoline ring is a mature field in organic chemistry, with ongoing research focused on developing more environmentally friendly and efficient methods. nih.gov Green chemistry approaches aim to reduce waste and avoid harsh reaction conditions. nih.gov Promising strategies include the use of greener solvents, such as supercritical carbon dioxide researchgate.net or the bio-based solvent dihydrolevoglucosenone (DLG), for the polymerization of oxazoline monomers. nih.gov Catalytic methods are also at the forefront of green synthesis, utilizing catalysts to promote the dehydrative cyclization of N-(2-hydroxyethyl)amides, which generates water as the only byproduct. nih.gov Other innovative methods involve metal-free catalytic systems and one-pot reactions that combine multiple steps to increase efficiency and reduce waste. nih.govresearchgate.net

Application of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Insight

The characterization of oxazoline derivatives and the elucidation of their reaction mechanisms heavily rely on advanced analytical techniques. acs.org Spectroscopic methods are indispensable for confirming the structure of newly synthesized compounds. emorychem.science These include:

Nuclear Magnetic Resonance (NMR) spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC) NMR techniques are used to determine the precise connectivity and stereochemistry of the molecule. acs.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition and molecular weight. acs.org

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify key functional groups present in the molecule. emorychem.science

In addition to experimental techniques, computational chemistry , particularly Density Functional Theory (DFT), plays a crucial role. acs.org DFT calculations are used to:

Support experimental findings regarding reaction regiochemistry. acs.org

Investigate reaction mechanisms and transition states. acs.org

Predict the kinetic and thermodynamic favorability of different reaction pathways. acs.org

These advanced techniques provide a deeper understanding of the structure, reactivity, and potential bioactivity of oxazoline-containing molecules. nist.gov

Q & A

Q. What are common synthetic routes for 4-Ethyl-2-tridecyl-2-oxazoline-4-methanol, and how are intermediates purified?

The compound is typically synthesized via multi-step reactions. For example, oxazoline derivatives are often prepared by cyclization of β-hydroxyamides using reagents like thionyl chloride or dehydrating agents. A key intermediate, such as a propargyl alcohol derivative, may be reacted with azides (e.g., 4-azidoquinoline) under click chemistry conditions . Purification methods include recrystallization (ethanol or ethyl acetate) and chromatographic techniques (TLC or GC) to confirm purity .

Q. What spectroscopic techniques are essential for characterizing this compound?

Basic characterization requires 1^1H/13^13C NMR to confirm substituent positions and stereochemistry. IR spectroscopy identifies functional groups (e.g., oxazoline ring C=N stretching at ~1650 cm1^{-1}). Mass spectrometry (HRMS) verifies molecular weight, while elemental analysis ensures stoichiometric accuracy .

Q. How should researchers handle safety protocols during synthesis?

Use PPE (gloves, lab coats, goggles) and work in a fume hood. Avoid skin contact with intermediates, as aromatic amines and methanol derivatives may be irritants. Follow waste segregation guidelines for organic solvents and reactive byproducts .

Q. What role does this compound play as a synthetic intermediate?

It serves as a precursor for pharmaceuticals (e.g., quinoline-based drugs) and agrochemicals. The methanol group allows further functionalization via esterification or oxidation to carboxylic acids .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

Optimize solvent polarity (e.g., DMF for polar intermediates) and catalyst selection. For esterification, coupling agents like DCC/DMAP enhance efficiency . Kinetic studies (e.g., varying temperature/pH) can identify rate-limiting steps. Statistical tools like DoE (Design of Experiments) help balance variables .

Q. What advanced structural elucidation methods resolve ambiguities in crystallographic data?

Single-crystal X-ray diffraction confirms absolute configuration and hydrogen-bonding networks. Computational methods (DFT calculations) predict electronic properties and validate experimental data. Pair distribution function (PDF) analysis may address amorphous phase inconsistencies .

Q. How to address contradictions in spectroscopic vs. chromatographic purity data?

Cross-validate results using orthogonal techniques:

  • Compare TLC RfR_f values with HPLC retention times.
  • Replicate reactions under inert atmospheres to rule out oxidation.
  • Use 1^1H NMR integration to quantify byproduct ratios .

Q. What strategies mitigate toxicity risks in biological applications?

Conduct structure-activity relationship (SAR) studies to modify alkyl chain length (e.g., tridecyl group) and reduce cytotoxicity. Use in vitro assays (e.g., MTT) to screen for cell viability impacts. Explore prodrug formulations to enhance biocompatibility .

Q. How does steric hindrance from the tridecyl chain influence reactivity?

The long alkyl chain reduces nucleophilic substitution rates due to steric effects. Kinetic studies under varying steric environments (e.g., substituting tridecyl with shorter chains) can quantify this. Molecular dynamics simulations model conformational flexibility .

Q. What methodologies validate its role in drug delivery systems?

Encapsulate the compound in liposomes or polymeric nanoparticles. Use dynamic light scattering (DLS) to monitor particle size stability and HPLC-MS to track release kinetics. In vivo studies (e.g., murine models) assess bioavailability and tissue distribution .

Data Analysis and Reproducibility

Q. How to ensure reproducibility in multi-step syntheses?

  • Document reaction parameters (e.g., stirring speed, inert gas flow rate).
  • Use calibrated equipment for temperature control (±1°C).
  • Share raw spectral data and chromatograms in supplementary materials .

Q. What statistical approaches resolve batch-to-batch variability?

Apply ANOVA to identify significant variables (e.g., solvent purity, catalyst age). Use control charts to monitor process stability. Replicate critical steps (e.g., recrystallization) with independent operators .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.